molecular formula CH3BN4O2 B14745735 2H-tetrazol-5-ylboronic acid CAS No. 851519-08-9

2H-tetrazol-5-ylboronic acid

Cat. No.: B14745735
CAS No.: 851519-08-9
M. Wt: 113.87 g/mol
InChI Key: BIPVHDWOTMWEBI-UHFFFAOYSA-N
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Description

2H-tetrazol-5-ylboronic acid: is an organic compound with the molecular formula CH3BN4O2 and a molecular weight of 113.87 g/mol It is a boronic acid derivative that contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2H-tetrazol-5-ylboronic acid typically involves the reaction of boronic acid derivatives with tetrazole precursors. One common method is the reaction of boronic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of glacial acetic acid as a solvent and room temperature to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-tetrazol-5-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2H-tetrazol-5-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and diagnostic tools. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2H-tetrazol-5-ylboronic acid is unique due to the combination of the boronic acid group and the tetrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes compared to compounds with only one of these functional groups .

Properties

CAS No.

851519-08-9

Molecular Formula

CH3BN4O2

Molecular Weight

113.87 g/mol

IUPAC Name

2H-tetrazol-5-ylboronic acid

InChI

InChI=1S/CH3BN4O2/c7-2(8)1-3-5-6-4-1/h7-8H,(H,3,4,5,6)

InChI Key

BIPVHDWOTMWEBI-UHFFFAOYSA-N

Canonical SMILES

B(C1=NNN=N1)(O)O

Origin of Product

United States

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